7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1354951-91-9
VCID: VC3393460
InChI: InChI=1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12)
SMILES: C1C(OC2=C1C=CC=C2F)C(=O)O
Molecular Formula: C9H7FO3
Molecular Weight: 182.15 g/mol

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

CAS No.: 1354951-91-9

Cat. No.: VC3393460

Molecular Formula: C9H7FO3

Molecular Weight: 182.15 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid - 1354951-91-9

Specification

CAS No. 1354951-91-9
Molecular Formula C9H7FO3
Molecular Weight 182.15 g/mol
IUPAC Name 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12)
Standard InChI Key SWXYQTMGNFNTDC-UHFFFAOYSA-N
SMILES C1C(OC2=C1C=CC=C2F)C(=O)O
Canonical SMILES C1C(OC2=C1C=CC=C2F)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid belongs to the benzofuran family of compounds, featuring a benzene ring fused with a five-membered furan ring. The compound is characterized by a fluorine atom at the 7-position, a carboxylic acid group at the 2-position, and a dihydro structure in the furan ring. This specific arrangement of functional groups contributes to its unique chemical reactivity and biological properties. The presence of the fluorine atom significantly alters the electronic properties of the molecule, enhancing its stability and bioactivity compared to non-fluorinated analogues.

Chemical Identifiers and Properties

The compound is identified by CAS number 1354951-91-9 and has a molecular formula of C9H7FO3. Its molecular weight is approximately 182.15 g/mol, making it a relatively small molecule with good potential for drug development. The IUPAC name for the compound is 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, and its canonical SMILES notation is C1C(OC2=C1C=CC=C2F)C(=O)O.

Table 1: Physical and Chemical Properties of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

PropertyValue
Molecular FormulaC9H7FO3
Molecular Weight182.15 g/mol
Physical StateSolid at room temperature
SolubilityModerately soluble in polar organic solvents
Key Functional GroupsCarboxylic acid, fluorine substituent, dihydrofuran ring
InChI KeySWXYQTMGNFNTDC-UHFFFAOYSA-N

Synthesis Methods

General Synthetic Approaches

The synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves cyclization reactions of appropriately substituted o-hydroxyacetophenones under basic conditions. This synthetic route allows for the construction of the dihydrobenzofuran scaffold, which serves as the core structure. The fluorine atom at the 7-position is usually introduced through selective halogenation reactions prior to the cyclization step.

Key Reaction Mechanisms

The cyclization process typically proceeds through an intramolecular nucleophilic substitution reaction, where the phenolic oxygen attacks an electrophilic carbon bearing a leaving group. This reaction forms the critical oxygen-containing five-membered ring characteristic of benzofuran derivatives. The carboxylic acid moiety at the 2-position can be introduced through various methods, including oxidation of corresponding alcohols or aldehydes, or through direct incorporation during the cyclization step.

Biological Activities

Anticancer Properties

Benzofuran derivatives, including 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, have demonstrated significant anticancer activity across multiple cancer cell lines. The anticancer effects of these compounds are attributed to their ability to interfere with critical cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and cell cycle regulation. Research has shown that the positioning of substituents, particularly fluorine atoms, plays a crucial role in enhancing cytotoxicity against cancer cells.

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer TypeIC50 (μM)Mechanism of Action
MCC1019Lung Cancer16.4Inhibition of PLK1
DHBF-7-carboxamideVarious9.45PARP-1 Inhibition
5-Fluoro derivativeVarious2.12Enhanced cytotoxicity

Antimicrobial Activity

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and related compounds exhibit notable antimicrobial properties against various bacterial strains and fungi. Their effectiveness against different microorganisms makes them potential candidates for developing new antimicrobial agents, especially in an era of increasing antimicrobial resistance.

Table 3: Antimicrobial Efficacy of Benzofuran Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus16 μg/mL

Antioxidant Effects

Structure-Activity Relationships

Influence of Fluorine Substitution

The presence of fluorine at the 7-position in 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid significantly enhances its biological properties compared to non-fluorinated analogues. Fluorine substitution affects several key aspects of the molecule:

  • Increased metabolic stability due to the strong C-F bond

  • Altered electronic distribution, affecting binding to biological targets

  • Enhanced lipophilicity, potentially improving cell membrane penetration

  • Modified acidity of the carboxylic acid group, affecting interaction with target proteins

Comparative Analysis with Related Compounds

Comparing 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid with structurally related compounds provides valuable insights into the structure-activity relationships of this class of molecules.

Table 4: Comparison with Structurally Related Compounds

CompoundStructural DifferenceEffect on Biological Activity
2,3-Dihydrobenzofuran-2-carboxylic acidNo fluorine atomReduced activity compared to fluorinated derivative
7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acidChlorine instead of fluorineDifferent electronic effects and larger atom size
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acidFluorine at different positionAltered binding properties and biological activity

Mechanism of Action

Molecular Targets

The mechanism of action of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid involves interactions with specific molecular targets. Benzofuran derivatives have been shown to inhibit various enzymes and interfere with cellular processes critical for cancer cell survival and bacterial growth.

Cellular Effects

At the cellular level, this compound can trigger various responses:

  • Inhibition of key enzymes involved in cancer cell proliferation

  • Disruption of bacterial cell wall synthesis or essential metabolic processes

  • Modulation of oxidative stress pathways

  • Interference with cellular signaling cascades

Research Applications and Case Studies

In Vitro Studies

Significant research has focused on evaluating the biological activities of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in controlled laboratory settings. In vitro studies have demonstrated its potential across multiple therapeutic areas:

  • Cytotoxicity studies against various cancer cell lines

  • Antimicrobial testing against pathogenic bacteria and fungi

  • Enzyme inhibition assays to identify molecular targets

  • Structure-activity relationship studies to optimize biological activity

Preclinical Research Findings

Preclinical studies have provided valuable insights into the therapeutic potential of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and structurally related compounds:

  • A derivative demonstrated selective inhibition of PLK1 (Polo-like kinase 1), leading to reduced cell proliferation in lung adenocarcinoma models

  • Various derivatives showed promising results against resistant strains of bacteria, suggesting potential for development as new antibiotics

  • Studies indicated that certain benzofuran derivatives could reduce oxidative stress markers in neuronal cell lines, supporting their use in neuroprotection

Therapeutic Applications

Drug Development for Cancer Therapy

The anticancer potential of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid has led to investigations into its use as a lead compound in designing new drugs targeting specific cancer pathways. Research indicates that derivatives of this compound effectively inhibit cancer cell proliferation across various types, including breast and lung cancer cells.

Antimicrobial Development

The compound's demonstrated effectiveness against various bacterial strains positions it as a potential candidate for developing new antimicrobial agents. This is particularly relevant in the current context of rising antimicrobial resistance, where novel compounds with unique mechanisms of action are urgently needed.

Neurological Applications

Recent studies suggest that benzofuran derivatives, including 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, may have neuroprotective effects. This indicates potential applications in treating neurodegenerative diseases by protecting neuronal cells from damage and death.

Chemical Reactivity and Modifications

Key Chemical Reactions

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions that are useful for creating derivatives with enhanced properties:

  • Esterification: Conversion of the carboxylic acid group to esters to improve lipophilicity and membrane permeability

  • Amidation: Formation of amide derivatives that may exhibit different biological activities

  • Reduction: Conversion of the carboxylic acid to alcohols or aldehydes

  • Substitution reactions: Modification of the fluorine position with other functional groups

Structural Modifications for Enhanced Activity

Strategic modifications to the core structure of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can lead to derivatives with improved therapeutic properties:

  • Introduction of additional functional groups to enhance target binding

  • Modification of the carboxylic acid moiety to improve pharmacokinetic properties

  • Incorporation of the benzofuran scaffold into larger molecular frameworks

  • Exploration of different substitution patterns on the benzene ring

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